molecular formula C20H19F3N6O2 B2398178 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(trifluoromethoxy)phenyl)azetidine-3-carboxamide CAS No. 2034583-25-8

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(trifluoromethoxy)phenyl)azetidine-3-carboxamide

Cat. No.: B2398178
CAS No.: 2034583-25-8
M. Wt: 432.407
InChI Key: PVRMERIQYZYWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(trifluoromethoxy)phenyl)azetidine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.

Preparation Methods

The synthesis of 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(trifluoromethoxy)phenyl)azetidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring is synthesized through cyclization reactions.

    Construction of the pyrimidine ring: The pyrimidine ring is formed by condensation reactions involving suitable reagents.

    Azetidine ring formation: The azetidine ring is introduced through cyclization reactions, often using azetidine-3-carboxylic acid derivatives.

    Coupling reactions: The final compound is obtained by coupling the intermediate products through amide bond formation, typically using reagents like EDCI or HATU.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(trifluoromethoxy)phenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.

    Pharmacology: Studies can investigate its pharmacokinetics, pharmacodynamics, and therapeutic efficacy in various disease models.

    Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific properties.

    Biological Research: It can be used as a tool compound to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(trifluoromethoxy)phenyl)azetidine-3-carboxamide depends on its specific target and application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(trifluoromethoxy)phenyl)azetidine-3-carboxamide can be compared with other compounds having similar structural motifs:

    Pyrazole derivatives: Compounds like celecoxib and rimonabant, which contain pyrazole rings, can be compared in terms of their pharmacological properties.

    Pyrimidine derivatives: Compounds such as 5-fluorouracil and trimethoprim, which feature pyrimidine rings, can be analyzed for their therapeutic applications.

    Azetidine derivatives: Compounds like azetidine-2-carboxylic acid and azetidine-3-carboxylic acid can be compared for their chemical reactivity and biological activity.

The uniqueness of this compound lies in its combination of these structural elements, which may confer distinct properties and applications.

Properties

IUPAC Name

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-[4-(trifluoromethoxy)phenyl]azetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N6O2/c1-12-7-13(2)29(27-12)18-8-17(24-11-25-18)28-9-14(10-28)19(30)26-15-3-5-16(6-4-15)31-20(21,22)23/h3-8,11,14H,9-10H2,1-2H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRMERIQYZYWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.